Bienvenue dans la boutique en ligne BenchChem!

2-(3-Bromobenzoyl)-6-methylpyridine

Organic Synthesis Cross-Coupling Regioselectivity

2-(3-Bromobenzoyl)-6-methylpyridine (CAS 1187170-38-2) is a heteroaromatic ketone belonging to the benzoylpyridine class, defined by a 3-bromophenyl carbonyl group bridging to a 6-methylpyridine ring. With a molecular formula of C13H10BrNO and a molecular weight of 276.13 g/mol, it serves primarily as a synthetic intermediate and building block in medicinal chemistry and materials science.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 1187170-38-2
Cat. No. B1532298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromobenzoyl)-6-methylpyridine
CAS1187170-38-2
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H10BrNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3
InChIKeyKJYOTHTVVDAHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromobenzoyl)-6-methylpyridine (CAS 1187170-38-2) – Class, Core Structure, and Procurement Context


2-(3-Bromobenzoyl)-6-methylpyridine (CAS 1187170-38-2) is a heteroaromatic ketone belonging to the benzoylpyridine class, defined by a 3-bromophenyl carbonyl group bridging to a 6-methylpyridine ring . With a molecular formula of C13H10BrNO and a molecular weight of 276.13 g/mol, it serves primarily as a synthetic intermediate and building block in medicinal chemistry and materials science . Its meta-bromine substitution pattern and ketone bridge distinguish it from ortho- and para-bromo positional isomers, creating differentiated reactivity profiles that matter for researchers who require regiochemical precision in downstream coupling reactions .

2-(3-Bromobenzoyl)-6-methylpyridine Procurement Risks – Why Positional Isomers Are Not Interchangeable


Substituting 2-(3-bromobenzoyl)-6-methylpyridine with its 2-bromo (ortho) or 4-bromo (para) isomers introduces uncontrolled variability in reactivity, biological target engagement, and material properties. The meta-bromine position influences the electron density distribution across the benzoylpyridine scaffold, altering both the electrophilicity of the ketone and the coupling efficiency in cross-coupling reactions . In medicinal chemistry applications, even single-atom positional shifts in halogen substitution have been shown to produce order-of-magnitude differences in target binding affinity, as documented for related bromobenzoylpyridine scaffolds targeting GPR35 [1]. For procurement decisions, specifying the exact regioisomer is not a marginal preference but a necessity to ensure reproducible synthetic outcomes and valid structure-activity relationship (SAR) interpretation.

2-(3-Bromobenzoyl)-6-methylpyridine (CAS 1187170-38-2) – Quantitative Differentiation Evidence Against Closest Analogs


Meta-Bromine Regiochemistry Enables Distinct Cross-Coupling Reactivity Versus Ortho and Para Isomers

The meta-bromine substitution on the benzoyl ring of 2-(3-bromobenzoyl)-6-methylpyridine provides a distinct steric and electronic environment for palladium-catalyzed cross-coupling reactions compared to its ortho (CAS 1187169-94-3) and para (CAS 1187168-71-3) isomers. The absence of steric hindrance adjacent to the C–Br bond (present in the ortho isomer) results in faster oxidative addition with Pd(0) catalysts . While direct comparative kinetic data for this specific scaffold are not published, the class-level principle is well-established: meta-substituted aryl bromides consistently show intermediate reactivity between the more hindered ortho and the electronically deactivated para isomers in Suzuki-Miyaura couplings .

Organic Synthesis Cross-Coupling Regioselectivity

Commercial Purity Specification – 97% Assay from abcr Versus 95% from Alternative Suppliers

Commercially, 2-(3-bromobenzoyl)-6-methylpyridine is available at two documented purity tiers: 97% (abcr, product AB362906) and 95% (AKSci, product 2189DH) . While this 2% absolute purity difference may appear modest, it corresponds to a 60% reduction in total impurity burden (from 5% to 3%), which is consequential in reaction sequences where cumulative impurities from intermediates degrade final product yields or complicate purification . No purity specification is publicly available for the ortho-isomer (CAS 1187169-94-3) from comparable vendor technical datasheets, making the 97% specification a meaningful procurement criterion when high-assay building blocks are required.

Quality Control Purity Specification Procurement

Ketone Bridge Provides a Reactive Handle Absent in Direct Aryl-Pyridine Analogs

The carbonyl bridge in 2-(3-bromobenzoyl)-6-methylpyridine distinguishes it from directly linked aryl-pyridine analogs such as 2-(3-bromophenyl)-6-methylpyridine (CAS 113577-67-6) . The ketone functionality enables a suite of transformations – reduction to the corresponding alcohol, reductive amination, Wittig olefination, and nucleophilic addition – that are inaccessible to the direct aryl-pyridine analog . This single functional group difference expands the synthetic tree available from this intermediate by at least four distinct reaction pathways compared to the non-carbonyl analog, without requiring additional protection/deprotection steps .

Synthetic Versatility Functional Group Interconversion Building Block

GPR35 Receptor Affinity – Class-Level Evidence for Meta-Bromobenzoylpyridine Pharmacophore Potency

A structurally related bromobenzoylpyridine analog (CHEMBL2392174 / CHEMBL2425818) bearing a 3-bromobenzoyl moiety demonstrated potent binding to human recombinant GPR35 with a Ki of 5.20 nM and Kd values of 5.30–5.70 nM in competitive binding assays using CHO cells [1]. This high-affinity engagement benchmarks the meta-bromobenzoylpyridine pharmacophore as a privileged scaffold for GPR35, an orphan GPCR implicated in inflammatory and metabolic diseases [1]. In contrast, the direct ortho- and para-bromo positional isomers lack comparable published affinity data, and the class-level SAR for related chemotypes indicates that bromine position is a critical determinant of GPR35 ligand recognition [2]. Direct data for the target compound at GPR35 are not published, restricting this evidence to class-level inference.

Medicinal Chemistry GPR35 GPCR Binding Affinity

Predicted Physicochemical Differentiation – Lipophilicity and Solubility Trends Among Bromo Positional Isomers

Computational property prediction for 2-(3-bromobenzoyl)-6-methylpyridine and its positional isomers reveals meaningful differences in lipophilicity that impact chromatographic behavior, solubility, and permeability. The para-bromo isomer (CAS 1187168-71-3) is predicted to have a pKa of 3.52 ± 0.10, indicating slightly higher basicity than the meta isomer due to reduced electron-withdrawing resonance effects . Boiling point predictions (390.4 ± 27.0 °C for the para isomer) suggest similar volatility across isomers, but the meta-substitution pattern confers a dipole moment distinct from both ortho and para, affecting retention time in reversed-phase HPLC . These differences, while modest in magnitude, are relevant for analytical method development and purification protocol design when working with isomeric mixtures or verifying isomer identity.

Physicochemical Properties Drug-likeness LogP Solubility

2-(3-Bromobenzoyl)-6-methylpyridine (CAS 1187170-38-2) – Evidence-Backed Application Scenarios for Procurement Decisions


Pd-Catalyzed Cross-Coupling Reactions Requiring Predictable Meta-Bromo Reactivity

Synthetic chemistry groups executing Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings benefit from the meta-bromine substitution of 2-(3-bromobenzoyl)-6-methylpyridine, which provides an optimal balance of steric accessibility and electronic activation. As established in Section 3 (Evidence Item 1), the meta position avoids the steric hindrance that retards oxidative addition in ortho isomers while maintaining sufficient electrophilicity that may be attenuated in para isomers due to resonance effects . This compound is particularly suited for fragment-based library synthesis where the bromine serves as a diversification handle and the ketone bridge remains intact for subsequent transformations.

GPR35-Targeted Probe or Lead Compound Development Using the Meta-Bromobenzoyl Pharmacophore

Medicinal chemistry programs targeting GPR35, an orphan GPCR associated with inflammatory bowel disease, metabolic disorders, and neuropathic pain, can utilize 2-(3-bromobenzoyl)-6-methylpyridine as a synthetic precursor to access the meta-bromobenzoylpyridine pharmacophore. As shown in Section 3 (Evidence Item 4), a closely related analog demonstrates Ki = 5.20 nM binding affinity at human GPR35 . This potency benchmark supports the inclusion of the meta-bromobenzoyl motif in SAR exploration, and sourcing the correct meta isomer is critical because ortho- or para-bromo substitution may ablate receptor recognition entirely. The ketone bridge further allows for late-stage diversification to optimize ADME properties without altering the core pharmacophore .

Multi-Step Synthesis Requiring High-Purity (>96%) Building Blocks with Ketone Functionality

Process chemistry and medicinal chemistry laboratories requiring building blocks with documented purity exceeding 96% should prioritize the abcr AB362906 grade (97% assay) of 2-(3-bromobenzoyl)-6-methylpyridine . As established in Section 3 (Evidence Item 2), the 97% specification provides a 40% lower impurity burden compared to the 95% grade available from alternative suppliers . This purity differential is especially relevant when the compound is used in late-stage intermediate steps where impurity carry-through can compromise final API purity or biological assay reproducibility. The ketone functionality additionally enables in-process purity verification via derivatization (e.g., 2,4-DNP hydrazone formation) with characteristic UV-vis absorbance.

Development of Liquid Crystalline or Optoelectronic Materials Based on Pyridine Mesogens

The pyridine-based benzoyl scaffold of 2-(3-bromobenzoyl)-6-methylpyridine aligns with the core architecture of bent-core and calamitic liquid crystalline materials . Research by Ahipa et al. (2015) demonstrated that structurally related pyridine derivatives exhibit mesomorphic behavior with tunable optical and optoelectronic properties, characterized by polarized optical microscopy and differential scanning calorimetry . The meta-bromine substitution pattern influences molecular dipole moment and packing, which are critical determinants of mesophase stability and type. For materials science groups investigating pyridine-based mesogens, the regiospecific meta-bromo isomer provides a distinct mesomorphic profile compared to ortho- or para-substituted analogs, and the ketone bridge offers a conjugation pathway that directly linked aryl-pyridine analogs lack .

Quote Request

Request a Quote for 2-(3-Bromobenzoyl)-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.